N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine
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Overview
Description
N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine is a chemical compound with the molecular formula C8H11N2O2 It is known for its unique structure, which includes a nitro group attached to a phenyl ring, a methyl group, and an oxan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine typically involves the reaction of N-methyl-3-nitrobenzylamine with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction is monitored to ensure consistency and purity of the final product. The use of automated systems and advanced analytical techniques helps in maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, reduction of the nitro group can lead to the formation of N-Methyl-N-[(3-aminophenyl)methyl]oxan-4-amine, while substitution reactions can yield various substituted phenyl derivatives .
Scientific Research Applications
N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The nitro group and the oxan-4-amine moiety play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine include:
- N-Methyl-3-nitrobenzylamine
- N-Methyl-N-[(3-nitrophenyl)methyl]amine
- N-Methyl-3-nitroaniline
Uniqueness
This compound is unique due to its specific structure, which combines a nitro group, a phenyl ring, and an oxan-4-amine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
874888-85-4 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine |
InChI |
InChI=1S/C13H18N2O3/c1-14(12-5-7-18-8-6-12)10-11-3-2-4-13(9-11)15(16)17/h2-4,9,12H,5-8,10H2,1H3 |
InChI Key |
LQXXYLHXLYLUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])C2CCOCC2 |
Origin of Product |
United States |
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